molecular formula C9H19NO3S B8218552 3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide

3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide

Cat. No.: B8218552
M. Wt: 221.32 g/mol
InChI Key: NGKIDGRNZAWWFP-UHFFFAOYSA-N
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Description

3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide is a chemical compound with the molecular formula C9H19NO3S and a molecular weight of 221.32 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a sulfone group (1,1-dioxide) attached to the thietane ring. The compound also features a hydroxy-substituted butyl group and a dimethyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide typically involves the reaction of 4-hydroxy-2,2-dimethylbutylamine with a thietane derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the thietane ring and the sulfone group. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and amino groups may also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Hydroxybutyl)amino)thietane 1,1-dioxide
  • 3-((4-Hydroxy-2-methylbutyl)amino)thietane 1,1-dioxide
  • 3-((4-Hydroxy-2,2-dimethylpentyl)amino)thietane 1,1-dioxide

Uniqueness

3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide is unique due to the presence of the dimethyl-substituted butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(1,1-dioxothietan-3-yl)amino]-3,3-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-9(2,3-4-11)7-10-8-5-14(12,13)6-8/h8,10-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKIDGRNZAWWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)CNC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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